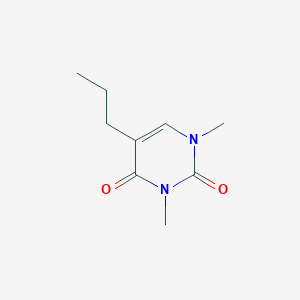

1,3-Dimethyl-5-propyluracil

Beschreibung

1,3-Dimethyl-5-propyluracil (CAS: 82413-39-6) is a substituted uracil derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . Its structure features methyl groups at positions 1 and 3 and a propyl group at position 5 of the pyrimidine ring. Key physicochemical properties include:

- Hydrogen bond donors: 0

- Hydrogen bond acceptors: 2

- XlogP (lipophilicity parameter): 0.7

- Topological polar surface area: 40.6 Ų

- Rotatable bonds: 2 .

The absence of hydrogen bond donors and moderate lipophilicity suggest reduced solubility in polar solvents compared to unmodified uracil. Its synthesis typically involves alkylation of uracil precursors, as exemplified by methods for analogous 1,3-dialkyluracils .

Eigenschaften

CAS-Nummer |

82413-39-6 |

|---|---|

Molekularformel |

C9H14N2O2 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

1,3-dimethyl-5-propylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O2/c1-4-5-7-6-10(2)9(13)11(3)8(7)12/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

ATVGUGAIBQWUIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CN(C(=O)N(C1=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-propyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with a propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the uracil derivative .

Industrial Production Methods: Industrial production of 1,3-Dimethyl-5-propyluracil may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Dimethyl-5-propyluracil can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding uracil derivatives with higher oxidation states.

Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Alkyl halides and strong bases like sodium hydride or potassium carbonate are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of alkylated or arylated uracil compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: 1,3-Dimethyl-5-propyluracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound can be used to study the interactions of uracil derivatives with enzymes and nucleic acids. It may also serve as a model compound for understanding the behavior of nucleobases in various biological processes .

Medicine: This compound could potentially be explored for similar therapeutic uses .

Industry: In the industrial sector, 1,3-Dimethyl-5-propyluracil may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in chemical synthesis makes it valuable for various manufacturing processes .

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-5-propyluracil involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can act as a substrate or inhibitor for enzymes that process uracil derivatives. It may also interact with nucleic acids, affecting their structure and function. The specific pathways and molecular targets involved depend on the context of its use in biological or chemical systems .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkyl Chain Branching: The isopropyl group in 1,3-dimethyl-5-isopropyluracil increases lipophilicity (XlogP ~1.2 vs.

- Alkyl Chain Length : 1,3-Diethylthymine (ethyl groups at 1,3) has greater molecular weight (182 vs. 168 for dimethyluracil) but comparable XlogP to 1,3-dimethyl-5-propyluracil, suggesting balanced solubility .

- Core Structure Differences : Metharbital, a barbiturate, diverges pharmacologically due to its cyclic ureide structure, contrasting with uracil derivatives’ typical roles in nucleic acid analogs .

Phase Transition Properties

Phase transition enthalpies (sublimation, vaporization, fusion) for C₉ compounds, including 1,3-dimethyl-5-propyluracil, have been studied between 345–378 K using methods like DSC (Differential Scanning Calorimetry) and ME (mass effusion) . Representative data includes:

Insights :

- Limited quantitative data is available for 1,3-dimethyl-5-propyluracil’s phase transitions, but studies suggest its thermal stability is intermediate between smaller (e.g., 1,3-dimethyluracil) and bulkier derivatives (e.g., metharbital) due to alkyl chain flexibility .

- Branched derivatives (e.g., isopropyl) may exhibit higher melting points than linear-chain analogs due to tighter crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.